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Compound of Interest

Compound Name: CMX 001

Cat. No.: B8235347 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: CMX001, now known as brincidofovir (BCV), is an orally bioavailable lipid conjugate

of the acyclic nucleotide phosphonate, cidofovir (CDV).[1][2][3] This modification enhances its

intracellular delivery and broad-spectrum activity against double-stranded DNA (dsDNA)

viruses while mitigating the nephrotoxicity associated with its parent compound, cidofovir.[1][4]

These notes provide detailed protocols and application data for the administration of CMX001

in both preclinical and clinical research settings, focusing on its mechanism of action,

formulation, and established dosing regimens.

Mechanism of Action
Brincidofovir is a prodrug designed to mimic a natural lipid, lysophosphatidylcholine, which

allows it to utilize endogenous lipid uptake pathways to enter cells.[5][6] Once intracellular, the

lipid ester linkage is cleaved by cellular enzymes to release cidofovir.[5][7] Cellular kinases

then phosphorylate cidofovir, first to cidofovir monophosphate and subsequently to its active

antiviral form, cidofovir diphosphate (CDV-PP).[5][7][8] CDV-PP acts as a competitive inhibitor

of viral DNA polymerase.[7][9] Its incorporation into the growing viral DNA chain leads to

premature chain termination, thereby halting viral replication.[7] This mechanism is effective

against a wide range of dsDNA viruses, including orthopoxviruses, adenoviruses, and

cytomegalovirus.[1][2][3]
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Figure 1: Mechanism of action of CMX001 (Brincidofovir).
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Application Notes
Formulations and Routes of Administration

Formulations: CMX001 is available as 100 mg tablets and a 10 mg/mL oral suspension for

clinical use.[10] Different formulations have been used across clinical development, with

bridging studies confirming similar relative bioavailability.[6]

Oral Administration: This is the primary and approved route of administration. Oral

bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the

suspension.[8]

Intravenous (IV) Administration: IV formulations have been evaluated in clinical studies to

achieve higher plasma concentrations.[11]

Other Investigational Routes: In preclinical animal models, CMX001 has also been

administered via topical, subcutaneous, and intramuscular routes.[1]

Clinical Administration Guidelines
Food Effect: The tablet formulation can be taken on an empty stomach or with a low-fat meal

(approx. 400 calories, 25% fat).[5][6] The oral suspension should be taken on an empty

stomach.[5][6]

Enteral Tube Administration: For the oral suspension, draw up the prescribed dose with a

calibrated catheter-tip syringe. Administer the dose via the enteral tube, then rinse the

syringe with 3 mL of water and administer the rinse through the tube. Flush the tube with

water before and after administration.[12]

Handling: Direct contact with broken or crushed tablets or the oral suspension should be

avoided.[5]

Safety and Monitoring
Hepatic Monitoring: Elevations in hepatic transaminases (ALT, AST) and bilirubin have been

observed.[12] It is mandatory to perform hepatic laboratory testing before initiating therapy

and as clinically appropriate during treatment.[5][12] Discontinuation should be considered if

ALT levels remain persistently >10x the upper limit of normal.[12]
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Gastrointestinal Toxicity: The most common adverse reactions are diarrhea, nausea,

vomiting, and abdominal pain.[5][13] These effects were identified as dose-limiting in early

animal toxicology studies.[14]

Reproductive Toxicity: Based on animal studies, CMX001 may cause fetal harm and

irreversibly impair fertility.[5] Pregnancy testing is required before initiation in individuals of

childbearing potential.[5] Effective contraception is recommended during and for a period

after treatment for both females (at least 2 months) and males (at least 4 months).[5][12]

Drug-Drug Interactions: Concomitant use with inhibitors of OATP1B1 and OATP1B3 (e.g.,

cyclosporine, clarithromycin) should be avoided as they can increase brincidofovir plasma

concentrations.[5][10] If co-administration is necessary, dosing of the inhibitor should be

postponed for at least 3 hours after CMX001 administration.[5]

Vaccine Interactions: Co-administration with live smallpox vaccines may reduce the immune

response to the vaccine.[5][12]

Quantitative Data Summary
Table 1: Human Dosing and Pharmacokinetic
Parameters
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Indicati
on

Populati
on

Formula
tion

Dose &
Regime
n

Tmax
(hr)

Oral
Bioavail
ability

Vd/F (L)

Key
Finding
s &
Referen
ce(s)

Smallpox
Adult

(≥48 kg)

Tablet or

Suspensi

on

200 mg,

once

weekly

for 2

doses

~3

Tablet:

13.4%Su

spension:

16.8%

1230

Approved

dosing

regimen.

[6][8][10]

Smallpox

Pediatric

(≥10 to

<48 kg)

Suspensi

on

4 mg/kg,

once

weekly

for 2

doses

~3 N/A 1230

Weight-

based

dosing

for

pediatrics

.[6]

Smallpox
Pediatric

(<10 kg)

Suspensi

on

6 mg/kg,

once

weekly

for 2

doses

~3 N/A 1230

Weight-

based

dosing

for

pediatrics

.[6]

CMV

Prophyla

xis

(Investig

ational)

HCT

Recipient

s

Tablet

100 mg,

twice

weekly

for up to

14 weeks

N/A N/A N/A

Trial

where

increase

d all-

cause

mortality

was

observed

with

extended

use.[5]

CMV

Prophyla

HCT

Recipient

Tablet 40, 100,

or 200

N/A N/A N/A 100 mg

and 200
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xis

(Investig

ational)

s mg, once

weekly

mg

doses

showed

antiviral

effect

against

CMV and

BK virus.

[14]

Healthy

Volunteer

s (Single

Dose

Study)

Healthy

Adults

Suspensi

on

0.025 - 2

mg/kg

(single

dose)

N/A N/A N/A

Single

ascendin

g dose

study.[1]

Healthy

Volunteer

s

(Multiple

Dose

Study)

Healthy

Adults

Suspensi

on

0.1 - 1.0

mg/kg (3

doses,

q6d)

N/A N/A N/A

Multiple

ascendin

g dose

study.[1]

Healthy

Volunteer

s (IV

Study)

Healthy

Adults

IV

Infusion

10 - 50

mg

(single

dose)

N/A 100% N/A

IV 10 mg

achieved

similar

plasma

AUC∞ to

oral 100

mg

tablets.

[11]

Table 2: Preclinical Efficacy Data in Animal Models
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Animal
Model

Virus
CMX001
Dose &
Regimen

Treatment
Initiation

Efficacy
Outcome

Reference(s
)

Mice
Ectromelia

(ECTV)

20 mg/kg,

single oral

dose

4 days post-

infection

100%

protection
[1]

Mice
Cowpox

(CPXV)

10 mg/kg,

oral, daily for

5 days

4 hours post-

infection

100%

protection
[1]

Mice
Vaccinia

(VACV)

12.5 mg/kg,

single oral

dose

3 days post-

exposure

87%

protection
[1]

Rabbits
Rabbitpox

(RPXV)

20 mg/kg,

single oral

dose

At onset of

lesions

Statistically

significant

survival

benefit

[1]

Monkeys

(Cynomolgus

)

Monkeypox

(MPXV)

2.5, 5, or 10

mg/kg, oral

Days 1, 3, 6,

9, and 12

post-infection

Dose-

dependent

survival

benefit

[1]

Mice

(Immune-

deficient)

Vaccinia

(VACV)

20 mg/kg,

oral

Days 1, 3, 5,

7, 10, 14, 17,

21, and 24

Extended

survival
[2]

Experimental Protocols
Protocol 1: Co-administration of Oral CMX001 with
Smallpox Vaccine in a Murine Model
This protocol is adapted from studies evaluating the effect of CMX001 on vaccine efficacy

against a lethal ectromelia virus (ECTV) challenge.[15]
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Objective: To assess if concurrent administration of CMX001 interferes with the protective

immunity conferred by a live smallpox vaccine (Dryvax).

Materials:

Animals: 4-6 week old female A/NCr mice.

Virus: Ectromelia virus (ECTV), Moscow strain.

Vaccine: Dryvax (Wyeth).

Drug: CMX001 (Brincidofovir) prepared for oral gavage. Vehicle control (e.g., appropriate

buffer).

Methodology:

Acclimatization: House animals in appropriate BSL-3 containment for a minimum of 72

hours prior to study initiation.

Vaccination & Drug Administration:

On Day 0, vaccinate mice at the base of the tail with a specified dose of Dryvax (e.g.,

2.5 x 10^5 PFU/mouse).

Concurrently, administer the initial dose of CMX001 (e.g., 10 mg/kg) or vehicle via oral

gavage.

Administer subsequent lower doses of CMX001 (e.g., 2.5 mg/kg) on Days 2, 4, 6, 8, 10,

12, and 14.

Monitoring: Observe animals daily for clinical signs of illness and lesion development at

the vaccination site.

Viral Challenge: At Day 50 post-vaccination, challenge both CMX001-treated and vehicle-

treated mice with a lethal dose of ECTV (e.g., 20 PFU, ~10x LD50) via the intranasal

route.
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Endpoint: Monitor animals for 21 days post-challenge, recording morbidity and mortality.

Survival is the primary efficacy endpoint.

Preparation Treatment Phase (Days 0-14) Challenge & Observation

Acclimatize Mice
(72h)

Day 0:
Vaccinate (Dryvax)

+ Administer CMX001 (10 mg/kg)

Days 2-14:
Administer CMX001 (2.5 mg/kg)

(Every other day)

Day 50:
Lethal ECTV Challenge

(Intranasal)

Days 50-71:
Monitor Morbidity

& Mortality

Endpoint:
Record Survival Data

Screen & Enroll
Healthy Subjects

Randomize Subjects
(CMX001 vs. Placebo)

Administer Single IV Infusion
(Ascending Dose Cohorts)

Collect Serial PK Samples
(Pre-dose to Day 7)

Conduct Safety Assessments
(AEs, Labs, Vitals for 14 Days)

Analyze PK & Safety Data

Safety Review &
Dose Escalation Decision
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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